Technical Monograph: rac-5-Hydroxymethyl Desisopropyl Tolterodine
Technical Monograph: rac-5-Hydroxymethyl Desisopropyl Tolterodine
Executive Summary & Chemical Identity
rac-5-Hydroxymethyl Desisopropyl Tolterodine (also known as N-desisopropyl-5-hydroxymethyl tolterodine) represents a critical secondary metabolite and analytical reference standard in the pharmacokinetics of antimuscarinic therapy. It sits at the intersection of the metabolic pathways for Tolterodine and Fesoterodine , serving as a marker for the CYP3A4-mediated deactivation of the active pharmaceutical ingredient.
While the parent compounds (Tolterodine/Fesoterodine) and their primary metabolite (5-HMT) are potent muscarinic receptor antagonists, the desisopropyl variant represents the attenuation of pharmacological activity. This guide details the structural basis for this loss of potency, the metabolic pathways governing its formation, and the protocols required for its isolation and quantification in drug development.
| Property | Data |
| Chemical Name | 2-(3-(isopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol |
| Molecular Formula | |
| Molecular Weight | 299.41 g/mol |
| Role | Secondary Metabolite, Impurity, Analytical Standard |
| Primary Enzyme | CYP3A4 (Dealkylation) |
| Pharmacology | Negligible Muscarinic Affinity (Inactive/Weak) |
Mechanism of Action: Structural & Pharmacological Analysis[1]
To understand the mechanism of rac-5-Hydroxymethyl Desisopropyl Tolterodine, one must analyze it as a product of pharmacological deactivation . Its mechanism is defined by what it fails to do compared to its parent, 5-Hydroxymethyl Tolterodine (5-HMT).
Structure-Activity Relationship (SAR)
The efficacy of Tolterodine-class antimuscarinics relies on a precise fit within the orthosteric binding site of the M3 muscarinic receptor.
-
The Active Moiety (5-HMT): Features a tertiary amine substituted with two isopropyl groups.[1] These bulky alkyl groups are critical for hydrophobic interactions within the receptor's binding pocket, stabilizing the ammonium cation which forms an ionic bond with a conserved Aspartate residue (Asp147 in M3).
-
The Desisopropyl Variant (The Topic): Metabolic N-dealkylation removes one isopropyl group, converting the nitrogen from a tertiary to a secondary amine .
-
Loss of Hydrophobic Bulk: The removal creates a "hole" in the hydrophobic interaction surface, significantly increasing the dissociation rate (
) from the receptor. -
Polarity Shift: The secondary amine is more polar and less sterically hindered, altering the solvation shell and preventing the "tight lock" required for nanomolar affinity.
-
Receptor Affinity Comparison
The clinical consensus is that N-dealkylated metabolites of tolterodine do not contribute to therapeutic efficacy.
| Compound | Structure | Receptor Affinity ( | Clinical Status |
| Tolterodine | Tertiary Amine | ~ 3.0 nM | Active Drug |
| 5-HMT | Tertiary Amine + 5-OH | ~ 2.0 - 3.0 nM | Major Active Metabolite |
| Desisopropyl-5-HMT | Secondary Amine | > 1000 nM (Est.) | Inactive / Clearance Product |
Metabolic Pathway & Biotransformation
This molecule is the product of a "metabolic shunt" away from the active pathway. Understanding this is vital for interpreting PK/PD variability, particularly in CYP2D6 poor metabolizers.
The CYP Interplay
-
Activation Pathway (CYP2D6): Tolterodine is hydroxylated to 5-HMT (Active).[2][3][4][5][6]
-
Deactivation Pathway (CYP3A4):
-
Tolterodine
N-desisopropyl Tolterodine. -
5-HMT
rac-5-Hydroxymethyl Desisopropyl Tolterodine .[7] -
Note: In CYP2D6 poor metabolizers, the CYP3A4 pathway becomes dominant, leading to higher concentrations of N-dealkylated products.
-
Visualization of the Metabolic Cascade
Caption: Metabolic map highlighting the formation of rac-5-Hydroxymethyl Desisopropyl Tolterodine via CYP3A4-mediated deactivation of the active moiety.[8]
Experimental Protocols
For researchers utilizing rac-5-Hydroxymethyl Desisopropyl Tolterodine as a reference standard, the following protocols ensure data integrity in metabolic stability and bioanalytical assays.
Protocol A: In Vitro Metabolic Stability Assessment (Microsomal Incubation)
Objective: To quantify the formation rate of the desisopropyl metabolite from 5-HMT using human liver microsomes (HLM).
-
Preparation:
-
Substrate: Prepare 5-HMT (Active Metabolite) at 10 µM in phosphate buffer (pH 7.4).
-
Enzyme: Thaw Human Liver Microsomes (HLM) on ice. Target protein concentration: 0.5 mg/mL.
-
Cofactor: Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Incubation:
-
Pre-incubate Substrate and HLM for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH solution.
-
Timepoints: 0, 15, 30, 60 minutes.
-
-
Termination:
-
Quench aliquots (50 µL) with 150 µL ice-cold Acetonitrile (ACN) containing rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6 (Internal Standard).
-
-
Analysis:
-
Centrifuge at 4000g for 10 mins. Inject supernatant into LC-MS/MS.[9]
-
Monitor transition: Precursor (299.4)
Product (Fragment specific to desisopropyl loss).
-
Protocol B: LC-MS/MS Quantification Parameters
When using this molecule as a standard for PK studies, use the following optimized transitions to distinguish it from the parent.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| MRM Transition (Quant) | 300.2 |
| Retention Time | Elutes earlier than 5-HMT due to increased polarity |
References
-
Swiss Medical Weekly. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.Link
-
Pfizer Inc. (2012). Detrol (tolterodine tartrate) Prescribing Information.[2] FDA Access Data. Link
-
Drug Metabolism and Disposition. (1998).[10] Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[10]Link
-
PubChem. (2025). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | C19H25NO2.[11] National Library of Medicine. Link
-
European Medicines Agency. (2013). Toviaz (fesoterodine) Assessment Report.Link
Sources
- 1. rac 5-Hydroxymethyl Tolterodine-d14 (1185071-13-9) for sale [vulcanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically Based Pharmacokinetic Modeling Suggests Limited Drug-Drug Interaction for Fesoterodine When Coadministered With Mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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